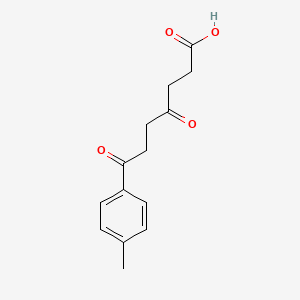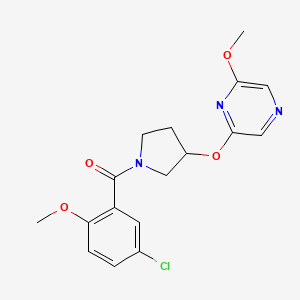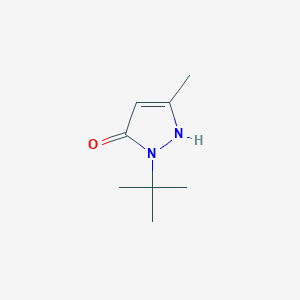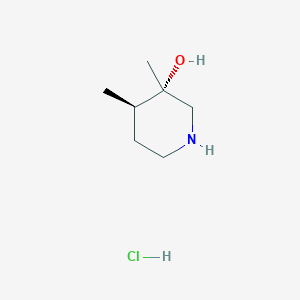
4,7-Dioxo-7-p-tolyl-heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dioxo-7-p-tolyl-heptanoic acid is a biochemical compound with the molecular formula C14H16O4 and a molecular weight of 248.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation:CC1=CC=C (C=C1)C (=O)CCC (=O)CCC (=O)O . This notation provides a way to represent the structure using ASCII strings.
Applications De Recherche Scientifique
4,7-Dioxo-7-p-tolyl-heptanoic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of pharmaceuticals and as a reagent in the production of polymers materials. It has also been used in the synthesis of other organic compounds, such as esters, amides, and nitriles. In addition, it has been used in the synthesis of metal complexes and in the preparation of organic semiconductors.
Mécanisme D'action
The mechanism of action of 4,7-Dioxo-7-p-tolyl-heptanoic acid is not yet fully understood, but it is believed to involve the formation of an intermediate complex between the heptanoic acid and the p-toluenesulfonyl chloride. This intermediate complex then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but it has been shown to be non-toxic in laboratory tests. It has also been shown to have anti-inflammatory and anti-bacterial properties. In addition, it has been shown to have antioxidant activity, which may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4,7-Dioxo-7-p-tolyl-heptanoic acid in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize, making it a useful reagent for a variety of applications. However, its reactivity can be unpredictable, making it difficult to control the reaction conditions. Additionally, it has a low solubility in water, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for the use of 4,7-Dioxo-7-p-tolyl-heptanoic acid include its use in the synthesis of new pharmaceuticals, catalysts, and polymers. It could also be used in the development of new organic semiconductors and metal complexes. Additionally, it could be used in the development of new biochemical and physiological studies, as well as in the development of new laboratory experiments. Finally, it could be used in the development of new methods for the synthesis of other organic compounds.
Méthodes De Synthèse
4,7-Dioxo-7-p-tolyl-heptanoic acid is typically synthesized using an acidic condensation reaction between p-toluenesulfonyl chloride and heptanoic acid. The reaction is carried out in an inert atmosphere at temperatures ranging from 60 to 80°C. The reaction is catalyzed by the addition of an acid, such as hydrochloric acid or sulfuric acid. The reaction yields the desired product in a yield of up to 90%.
Safety and Hazards
Propriétés
IUPAC Name |
7-(4-methylphenyl)-4,7-dioxoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-10-2-4-11(5-3-10)13(16)8-6-12(15)7-9-14(17)18/h2-5H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHAVLUZTVMQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2857123.png)


![Ethyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2857130.png)

![1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857134.png)
![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)




![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)